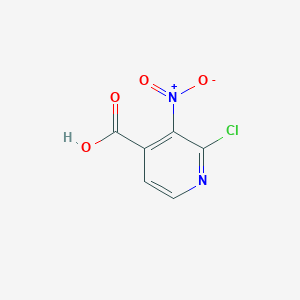

2-Chloro-3-nitropyridine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-5-4(9(12)13)3(6(10)11)1-2-8-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPCJMUNRPBSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361045 | |

| Record name | 2-chloro-3-nitropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353281-15-9 | |

| Record name | 2-chloro-3-nitropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-nitropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 3 Nitropyridine 4 Carboxylic Acid

Direct Synthesis Approaches

Direct synthesis focuses on the modification of a closely related precursor, specifically through the oxidation of a methyl group already attached to the desired pyridine (B92270) core.

A primary direct route to synthesize 2-Chloro-3-nitropyridine-4-carboxylic acid involves the oxidation of the methyl group of 2-Chloro-4-methyl-3-nitropyridine (B135334). The methyl group on the pyridine ring can be converted to a carboxylic acid functional group through the use of strong oxidizing agents. This transformation is a key step that leverages the existing substituted pyridine structure to directly yield the target carboxylic acid, also known as 2-Chloro-3-nitroisonicotinic acid. The reactivity of the methyl group is influenced by the electronic effects of the existing chloro and nitro substituents on the pyridine ring.

Optimizing the oxidation of 2-Chloro-4-methyl-3-nitropyridine requires careful control over several reaction parameters to maximize yield and purity while minimizing side reactions.

Temperature: Controlling the reaction temperature is crucial. Many oxidation reactions are exothermic, and excessive heat can lead to degradation of the starting material or product, as well as the formation of unwanted byproducts. For instance, in the related nitration of pyridine derivatives, temperature control is essential to minimize side reactions. A controlled temperature profile, often involving initial cooling followed by gentle heating, ensures the reaction proceeds at a manageable rate.

Solvent: The choice of solvent is critical for ensuring that all reactants remain in solution and for moderating the reaction. The solvent must be inert under the strong oxidizing conditions. The polarity and boiling point of the solvent can influence reaction kinetics and the ease of product isolation.

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting material. However, excessively long reaction times can lead to product degradation or the formation of impurities. Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal endpoint.

Table 1: Key Parameters for Oxidation Reaction Optimization

| Parameter | Importance in Optimization | General Considerations |

|---|---|---|

| Temperature | Controls reaction rate and selectivity; prevents degradation and side reactions. | Often requires initial cooling for exothermic reactions, followed by controlled heating to ensure completion. |

| Solvent | Must dissolve reactants and be inert to strong oxidizing agents. | Choice depends on reactant solubility and reaction temperature; affects workup and purification. |

| Reaction Time | Ensures complete conversion of starting material without degrading the product. | Monitored by chromatography (TLC, HPLC) to identify the optimal reaction endpoint. |

| Oxidizing Agent | The nature and strength of the agent determine the reaction's feasibility and conditions. | Strong oxidizers are required; stoichiometry must be carefully controlled. |

Multi-Step Synthesis Pathways Involving Pyridine Precursors

These pathways involve building the target molecule by sequentially introducing the necessary functional groups onto a basic pyridine ring or its simple derivatives.

Nitration is a fundamental step in synthesizing nitropyridines. However, the electronic nature of the pyridine ring presents unique challenges compared to benzene.

The direct nitration of pyridine via electrophilic aromatic substitution (EAS) is notoriously difficult. quimicaorganica.org The nitrogen atom in the pyridine ring is basic and becomes protonated under the strongly acidic conditions (e.g., nitric acid and sulfuric acid) required for nitration. rsc.orgrsc.org This converts the pyridine into a pyridinium (B92312) cation, which is strongly deactivated towards electrophilic attack—even more so than nitrobenzene. rsc.orgresearchgate.net

Consequently, the EAS nitration of pyridine requires harsh conditions and generally results in low yields. researchgate.netquora.com When the reaction does proceed, substitution occurs preferentially at the 3-position (meta-position). quora.comvaia.com This preference is due to the relative stability of the cationic reaction intermediate (the sigma complex); attack at the 2- or 4-position would place a positive charge on the already electron-deficient nitrogen atom in one of the resonance structures, which is highly unfavorable. quimicaorganica.orgvaia.com

An alternative and often more effective method for nitrating pyridine avoids the harsh conditions of direct EAS. This method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent. psu.edursc.orgresearchgate.net This initial step forms an N-nitropyridinium salt, where the nitro group is attached to the ring nitrogen. researchgate.netresearchgate.net

This N-nitropyridinium intermediate is then treated with a nucleophile, such as aqueous sodium bisulfite (NaHSO₃). researchgate.netpsu.edu The bisulfite anion attacks the pyridine ring, typically at the 2- or 4-position, to form an unstable N-nitro-dihydropyridine intermediate. ntnu.no This is followed by a rearrangement, specifically a rsc.org sigmatropic shift, where the nitro group migrates from the nitrogen atom to the 3-position on the carbon ring. researchgate.netrsc.orgresearchgate.net Subsequent elimination of the bisulfite group re-aromatizes the ring, yielding the 3-nitropyridine (B142982) product in good yields. researchgate.netntnu.no This pathway is particularly useful for pyridines that are deactivated or sensitive to strong acids.

Table 2: Comparison of Pyridine Nitration Methods

| Feature | Electrophilic Aromatic Substitution (EAS) | N-Nitropyridinium Salt Formation |

|---|---|---|

| Reagents | Strong acids (e.g., HNO₃/H₂SO₄). rsc.org | Dinitrogen pentoxide (N₂O₅), followed by a nucleophile (e.g., NaHSO₃). researchgate.netpsu.edu |

| Mechanism | Direct attack of nitronium ion (NO₂⁺) on the ring. vaia.com | Formation of N-nitropyridinium salt, nucleophilic addition, rsc.org sigmatropic shift, elimination. researchgate.netrsc.orgresearchgate.net |

| Conditions | Harsh, high temperatures often required. quora.com | Milder conditions. |

| Reactivity | Very low due to deactivation by pyridinium ion formation. rsc.orgresearchgate.net | Effective for a broader range of pyridine derivatives. researchgate.net |

| Position of Nitration | Position 3. quimicaorganica.orgvaia.com | Position 3. researchgate.net |

| Yield | Generally low. researchgate.net | Often good to high. researchgate.net |

Functional Group Interconversions Leading to Chloro and Carboxylic Acid Moieties

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. ub.edu This approach is critical for installing the chloro and carboxylic acid groups onto a pyridine precursor. The synthesis of this compound often involves starting with a simpler substituted pyridine and sequentially adding or modifying functional groups. For instance, a common pathway involves the diazotization of an amino group to introduce a chloro substituent, followed by the oxidation of an alkyl group (e.g., a methyl group) to form the carboxylic acid. mdma.ch

The reduction of a nitro group to a primary amine is a key transformation, often serving as a strategic step to enable further functionalization, such as diazotization. guidechem.comnih.gov This reduction must be performed chemoselectively to avoid altering other sensitive groups on the molecule. A variety of reagents and catalytic systems are available for this purpose.

Catalytic hydrogenation is a widely used method, employing catalysts like Palladium on carbon (Pd/C), Raney Nickel, or Platinum. commonorganicchemistry.com Metal-based reductions under acidic conditions, such as with iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2), provide mild and effective alternatives that are often tolerant of other reducible functional groups. commonorganicchemistry.comgoogle.com

A significant challenge in synthesizing amino-pyridine-carboxylic acids from their nitro-substituted precursors is the selective reduction of the nitro group without affecting the carboxylic acid moiety or causing dehalogenation.

Several methods have been developed to achieve this selectivity. The use of zinc (Zn) or iron (Fe) powder in the presence of an acid like acetic acid is a classic and mild method for reducing nitro groups while preserving other functionalities. commonorganicchemistry.com Another effective system is the use of hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder, which has been shown to selectively reduce aromatic nitro groups at room temperature without causing hydrogenolysis of halogen substituents. niscpr.res.in This method is noted to be more effective than using hydrazine alone or other formate (B1220265) systems. niscpr.res.in

Catalytic hydrogenation can also be tailored for selectivity. Raney Nickel is often preferred over Pd/C when the substrate contains halogen atoms (Cl, Br, I) to minimize the risk of dehalogenation. commonorganicchemistry.com Additionally, the combination of diboron (B99234) compounds like bis(pinacolato)diboron (B136004) (B2pin2) with a base such as potassium tert-butoxide (KOtBu) in isopropanol (B130326) has been reported as a metal-free method for the chemoselective reduction of aromatic nitro compounds, tolerating a wide array of functional groups. organic-chemistry.org

| Reagent/System | Conditions | Selectivity Advantages | Reference |

|---|---|---|---|

| Zn/AcOH or Fe/AcOH | Acidic | Mild; tolerates many reducible groups. | commonorganicchemistry.com |

| Hydrazine glyoxylate + Zn or Mg | Room Temperature | Reduces nitro group without hydrogenolysis of halogens. | niscpr.res.in |

| H₂ + Raney Nickel | Catalytic Hydrogenation | Less prone to cause dehalogenation compared to Pd/C. | commonorganicchemistry.com |

| B₂pin₂/KOtBu | Metal-free, Isopropanol | High chemoselectivity; tolerates halogens, ketones, and esters. | organic-chemistry.org |

| SnCl₂ | Acidic or Alcoholic Solvent | Mild method that preserves many functional groups. | commonorganicchemistry.com |

Diazotization is a process wherein a primary aromatic amine reacts with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt. nih.govgoogle.com These diazonium intermediates are highly versatile. For the synthesis of chloro-pyridines, an amino-pyridine can be converted to a diazonium salt, which is then subjected to a Sandmeyer-type reaction with a chloride source (e.g., CuCl) to install the chloro group. mdma.ch

While often used for substitution, diazonium salts can also participate in cyclization reactions. Tandem diazotization/cyclization sequences have been developed to create fused heterocyclic systems. nih.gov For instance, the diazotization of a suitably positioned aminocarboxamide can lead to an intramolecular azo coupling, forming a triazinone ring fused to the initial aromatic core. nih.gov

The formation of a pyridine carboxylic acid can be achieved by the oxidation of an alkyl group, most commonly a methyl group (picoline), attached to the pyridine ring. google.comgoogle.com This is a direct and efficient method for introducing the carboxylic acid functionality.

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and nitric acid. google.com The oxidation of alkylpyridines can also be performed in the vapor phase using specific catalysts. google.com Another approach involves the reaction with nitrogen tetroxide in a sulfuric acid medium. google.com In some cases, manganese-based catalysts in the presence of hydrogen peroxide have been studied, where it was found that ligands can decompose in situ to pyridine-2-carboxylic acid, which then acts as the active catalytic species. rsc.org The synthesis of 2-chloro-3-pyridinecarboxylic acid has been accomplished through the oxidation of the methyl group of 2-amino-3-methylpyridine (B33374) after the amino group has been converted to a chloro group via diazotization. mdma.ch

Reduction of Nitro Groups to Amino Groups

Alternative Cyclization Strategies for Pyridine Core Formation

Instead of modifying an existing pyridine, the core ring can be constructed from acyclic precursors. These methods offer high flexibility in introducing various substituents. Strategies include transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles, which can form highly functionalized pyridines under mild conditions. organic-chemistry.org Other methods involve multi-step sequences that include Wittig reactions, aza-Wittig reactions, and electrocyclizations to build the pyridine ring. organic-chemistry.org

Synthesis of Related Pyridine Carboxylic Acid Derivatives for Contextual Comparison

Preparation of 2-Chloropyridine-3-carboxylic acid esters

The synthesis of 2-chloropyridine-3-carboxylic acid esters can be achieved through the cyclization of 1,3-butadiene (B125203) derivatives. google.com This method utilizes a reaction between a butadienylamine derivative and hydrogen chloride. google.com The process is conducted in a polar or non-polar solvent, such as a lower alcohol or an aromatic hydrocarbon, at a temperature range of 0-100°C, with a preferred range of 10-50°C. google.com This approach is advantageous due to the use of inexpensive starting materials and easily controllable reaction conditions, resulting in a high yield of the target compound. google.com

The general structure of the starting butadienylamine derivative is shown in Formula I, where R¹, R², R³, R⁴, R⁵, and R⁶ can be various organic groups. The reaction with hydrogen chloride leads to the formation of the 2-chloropyridine-3-carboxylic acid ester, depicted as Formula II. google.com

Table 1: Reaction Parameters for the Synthesis of 2-Chloropyridine-3-carboxylic acid esters google.com

| Parameter | Details |

| Starting Material | Butadienylamine derivative (Formula I) |

| Reagent | Hydrogen chloride |

| Solvent | Lower alcohols, Aromatic hydrocarbons |

| Temperature | 0-100°C (Preferred: 10-50°C) |

| Product | 2-Chloropyridine-3-carboxylic acid ester (Formula II) |

Synthesis of 5-Chloro-pyridine-2-carboxylic acids

The developed method provides a more efficient and economical route. For instance, one procedure involves charging a microwave vial with sodium 3,5-dichloropyridine-2-carboxylate, which is then heated to 80°C with a deoxygenated solvent. The addition of sodium ethanethiolate and subsequent stirring for several hours yields the desired product. google.com Another variation involves heating sodium 3,5-dichloropyridine-2-carboxylate with sodium ethanethiolate in deoxygenated 2-methyltetrahydrofuran (B130290) at 70°C. google.com After the reaction, the mixture is worked up to isolate the 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylic acid. This can then be converted to its ester form, for example, by reacting it with ethanol (B145695) in the presence of sulfuric acid. google.com

Table 2: Example Synthesis of a 5-Chloro-pyridine-2-carboxylic acid Derivative google.com

| Step | Reagents and Conditions | Product |

| 1 | Sodium 3,5-dichloropyridine-2-carboxylate, Sodium ethanethiolate, 2-methyltetrahydrofuran, 70°C, 7 hours | 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylic acid |

| 2 | 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylic acid, Ethanol, Sulfuric acid, 70°C, 15 hours | Ethyl 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylate |

Synthesis of 4-amino-2-chloro-3-nitropyridine (B48866) and 4-amino-2-chloro-5-nitropyridine

A synthetic method for producing 4-amino-2-chloro-3-nitropyridine involves the nitration of 2-chloro-4-aminopyridine. google.com This process utilizes a mixture of 65% nitric acid and concentrated sulfuric acid as the nitrating agent. The reaction yields a mixture of two isomers: 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine. google.com

Table 3: Yield and Purity Data for the Synthesis of Aminochloronitropyridine Isomers google.com

| Compound | Yield | Purity |

| Isomer Mixture | 95-98% | 95-99.5% |

| 4-amino-2-chloro-3-nitropyridine | 75-85% | 95-99% |

| 4-amino-2-chloro-5-nitropyridine | 15-25% | 95-99% |

Reactivity and Derivatization of 2 Chloro 3 Nitropyridine 4 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group (-COOH) is a primary site for the derivatization of 2-chloro-3-nitropyridine-4-carboxylic acid. These reactions primarily include nucleophilic acyl substitutions and reduction.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. libretexts.orgkhanacademy.org This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. khanacademy.org This intermediate then collapses, expelling a leaving group and reforming the carbonyl double bond. libretexts.orgkhanacademy.org For a carboxylic acid, the hydroxyl group (-OH) is a poor leaving group. Therefore, the acid must first be activated to facilitate substitution. This can be achieved by converting the carboxylic acid into more reactive derivatives like acid chlorides, anhydrides, or esters. youtube.comkhanacademy.org

The conversion of a carboxylic acid to an acid halide is a key activation step, as acid halides are among the most reactive carboxylic acid derivatives. youtube.com This transformation is typically accomplished by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). khanacademy.orgmasterorganicchemistry.comlibretexts.org

For this compound, reaction with such agents replaces the hydroxyl group of the carboxyl moiety with a chlorine atom, yielding 2-chloro-3-nitropyridine-4-carbonyl chloride. The general mechanism with thionyl chloride involves the carboxylic acid's oxygen attacking the electrophilic sulfur atom, which, after a series of steps, results in the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). khanacademy.orglibretexts.org The escape of these gaseous products drives the reaction to completion. khanacademy.org

Table 1: Common Reagents for Acid Chloride Formation

| Reagent | Formula | Byproducts |

|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ |

This table presents standard reagents used for the conversion of carboxylic acids to acid chlorides.

Esterification, the conversion of a carboxylic acid to an ester, can be achieved through several methods. One common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orglibretexts.org This is a reversible equilibrium-driven process. pressbooks.pub

A more efficient method for synthesizing esters from carboxylic acids, especially for those that are sterically hindered or sensitive, involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate, which is an excellent leaving group. libretexts.org The subsequent attack by an alcohol proceeds readily to form the desired ester. organic-chemistry.org This method offers high yields and suppresses side product formation. organic-chemistry.org

Alternatively, esters can be readily synthesized from the more reactive acid chloride derivative of this compound by reacting it with an alcohol. libretexts.org This reaction is typically rapid and irreversible.

The synthesis of amides from this compound can be approached in a few ways. The direct reaction between the carboxylic acid and an amine is generally unfavorable because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org However, this salt can be dehydrated at high temperatures (over 100°C) to drive off water and form the amide bond. libretexts.org

A more common and milder laboratory method involves the use of a coupling agent, such as DCC. masterorganicchemistry.comlibretexts.org Similar to esterification, the carboxylic acid adds to DCC to create a highly activated intermediate. khanacademy.org This intermediate is then readily attacked by an amine to form the corresponding amide, with dicyclohexylurea as a byproduct. khanacademy.org

The most reliable method for amide synthesis is a two-step process. First, the carboxylic acid is converted to its highly reactive acid chloride. masterorganicchemistry.comyoutube.com The resulting 2-chloro-3-nitropyridine-4-carbonyl chloride can then react with a primary or secondary amine to produce the corresponding amide in high yield. youtube.comchemistry.coach This reaction is a classic nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acid chloride, leading to the elimination of a chloride ion. chemistry.coach Typically, two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the HCl produced. libretexts.org

Acid anhydrides can be synthesized from this compound, most commonly via its acid chloride derivative. chemistry.coachlibretexts.org In this procedure, the 2-chloro-3-nitropyridine-4-carbonyl chloride is treated with a carboxylate salt, such as the sodium salt of this compound, or with the carboxylic acid itself in the presence of a base like pyridine (B92270). libretexts.orgmasterorganicchemistry.com The carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. chemistry.coach The subsequent elimination of the chloride ion yields the symmetric anhydride, 2-chloro-3-nitropyridine-4-carboxylic anhydride. chemistry.coachmasterorganicchemistry.com

While direct dehydration of two carboxylic acid molecules using strong dehydrating agents or heat is a method for forming anhydrides, it is often harsh and less practical for complex molecules. chemistry.coachnih.gov The acid chloride route provides a milder and more controlled synthesis. libretexts.orgnih.gov

The carboxylic acid group of this compound is generally resistant to reduction. However, under specific conditions, it can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to their corresponding primary alcohols. In this case, this compound would be converted to (2-chloro-3-nitropyridin-4-yl)methanol. It is important to note that LiAlH₄ is a very powerful and unselective reagent that would likely also reduce the nitro group.

For more selective reductions, catalytic hydrogenation can be employed. Depending on the catalyst and reaction conditions (temperature, pressure, solvent), different outcomes are possible. For instance, catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid over a platinum catalyst in glacial acetic acid has been shown to reduce both the pyridine ring and the carboxylic acid, yielding piperidine-4-carboxylic acid. researchgate.net A similar process applied to this compound could potentially lead to the reduction of the carboxylic acid, the nitro group, and the pyridine ring, depending on the severity of the conditions.

Nucleophilic Acyl Substitution Reactions

Reactions Involving the Nitro Group

The nitro group, a potent electron-withdrawing substituent, significantly influences the molecule's reactivity. It not only modifies the electron density of the pyridine ring but can also be chemically transformed into other functional groups.

Reduction of the Nitro Group to Amino

The conversion of the nitro group to an amino group is a fundamental transformation that dramatically alters the electronic properties of the pyridine ring, turning a strongly deactivating group into a strongly activating one. This reduction can be achieved using several established methods commonly employed for aromatic nitro compounds. While specific studies on this compound are not extensively detailed in the provided literature, the reduction of closely related 2-chloro-3-nitropyridine (B167233) derivatives is well-documented and analogous methods are applicable.

Commonly used reagents for this transformation include:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Catalysts like Palladium on carbon (Pd/C) or Raney nickel are effective. For substrates with halogen substituents where dehalogenation is a concern, Raney nickel is often preferred.

Metal-Acid Systems: A classic and widely used method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). For instance, the reduction of 2-chloro-3-nitropyridine to 2-chloro-3-aminopyridine has been successfully carried out using stannous chloride (SnCl₂). This provides a mild alternative to catalytic hydrogenation.

The resulting 3-amino-2-chloropyridine-4-carboxylic acid is a valuable intermediate, as the amino group can be further functionalized, for example, through diazotization or acylation reactions.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Description | Typical Conditions |

|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation; highly efficient but can sometimes lead to dehalogenation. | Pressurized H₂ gas, solvent (e.g., ethanol (B145695), ethyl acetate) |

| H₂/Raney Ni | Catalytic hydrogenation; often used to avoid dehalogenation of aryl chlorides. | Pressurized H₂ gas, solvent (e.g., ethanol) |

| Fe/HCl or Fe/NH₄Cl | A common, cost-effective method using iron powder in an acidic or neutral medium. | Reflux in aqueous ethanol or acetic acid |

| SnCl₂/HCl | A mild reducing agent, useful for selective reductions. | Room temperature or gentle heating in a polar solvent |

| Zn/AcOH | Zinc dust in acetic acid provides another mild reduction method. | Stirring at room temperature |

Impact of Nitro Group on Pyridine Ring Reactivity

The presence of the nitro group at the C-3 position has a profound impact on the reactivity of the pyridine ring. As a strong electron-withdrawing group, it significantly decreases the electron density of the aromatic system.

This deactivation has two main consequences:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is already electron-deficient compared to benzene. The addition of a nitro group makes it even less susceptible to attack by electrophiles. Reactions like nitration or halogenation, if they occur at all, require very harsh conditions. researchgate.net

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nature of the nitro group makes the pyridine ring highly electrophilic and thus, exceptionally activated for nucleophilic attack. nih.govwikipedia.org This is the most significant consequence of the nitro group in this molecule. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms when a nucleophile attacks the ring. wikipedia.org The stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. In this compound, the nitro group is ortho to the chlorine atom at C-2, providing substantial activation for its displacement. wikipedia.orgresearchgate.net

Reactions Involving the Chlorine Substituent

The chlorine atom at the C-2 position is the primary site for substitution reactions, largely due to the electronic activation provided by the adjacent nitro group and the inherent reactivity of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most prominent reaction involving the chlorine substituent is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral Meisenheimer intermediate. wikipedia.org The aromaticity is then restored by the departure of the chloride ion, which is a good leaving group.

The reactivity of the C-2 position is significantly enhanced by:

The electron-withdrawing nitrogen atom in the pyridine ring.

The strong electron-withdrawing nitro group at the adjacent C-3 position.

These features make the C-2 carbon highly electron-poor and susceptible to attack by a wide range of nucleophiles. Studies on the analogous compound, 2-chloro-3-nitropyridine, show that it readily undergoes SNAr with nucleophiles like morpholine. nih.gov Similarly, other nitropyridines react efficiently with sulfur and oxygen nucleophiles. nih.govresearchgate.net Therefore, this compound is expected to react with various nucleophiles such as amines, alkoxides, and thiolates to displace the chloride and form a diverse array of substituted pyridine derivatives.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Processes)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom on this compound can serve as a handle for such transformations.

Research on related 2-chloro-3-nitropyridines has shown successful participation in Sonogashira coupling reactions, which form a C-C bond between the pyridine ring and a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orggold-chemistry.orgwikipedia.orglibretexts.org However, other common cross-coupling reactions like the Heck coupling (reaction with an alkene) have been reported to be challenging with this system, potentially due to side reactions at the elevated temperatures required. nrochemistry.comorganic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Notes on Reactivity |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Successfully applied to 2-chloro-3-nitropyridines. organic-chemistry.orggold-chemistry.orgwikipedia.orglibretexts.org |

| Heck Coupling | Alkene | C(sp²)-C(sp²) | Reported to be challenging for 2-chloro-3-nitropyridines. nrochemistry.comorganic-chemistry.org |

| Suzuki Coupling | Boronic Acid/Ester | C(sp²)-C(sp²) | A common method for aryl-aryl bond formation. 4-Amino-2-chloropyridine readily undergoes Suzuki coupling. ottokemi.com |

| Buchwald-Hartwig Amination | Amine | C(sp²)-N | A standard method for C-N bond formation, demonstrated on 3-halo-2-aminopyridines. nih.gov |

Direct C-H functionalization of pyridine rings is a desirable but challenging goal in synthetic chemistry due to the ring's electron-deficient nature. researchgate.netrsc.orgslideshare.net For pyridinecarboxylic acids, an alternative and increasingly popular strategy to achieve formal arylation or alkylation involves decarboxylative cross-coupling . wikipedia.orgnih.govnih.gov

In this approach, the carboxylic acid group itself is used as a synthetic handle. Under palladium or other transition metal catalysis, the carboxylic acid is extruded as carbon dioxide, generating an organometallic intermediate in situ which then couples with an aryl or alkyl halide. wikipedia.orgchemrxiv.org This method has been successfully applied to the arylation of picolinic acid (pyridine-2-carboxylic acid) and other heteroaromatic carboxylic acids, providing a powerful route to biaryl compounds. rsc.orgnih.gov This strategy circumvents the need for pre-functionalization (e.g., creating an organometallic reagent) and uses the stable, often commercially available carboxylic acid directly. wikipedia.orgnih.gov While direct C-H alkylation of nitropyridines can be achieved through methods like vicarious nucleophilic substitution, nih.gov the decarboxylative coupling route offers a distinct and complementary approach for functionalizing the carbon backbone of the parent acid.

Reactivity of the Pyridine Core

The reactivity of the pyridine core in this compound is profoundly influenced by the cumulative electron-withdrawing effects of the chloro, nitro, and carboxylic acid substituents. These groups render the heterocyclic ring highly electron-deficient, which dictates its behavior in functionalization reactions.

Regioselectivity in Functionalization

The substitution pattern of this compound creates a highly electrophilic pyridine ring, predisposing it to nucleophilic and radical-mediated functionalization rather than electrophilic substitution. The regioselectivity of these reactions is governed by the electronic properties of the substituents and their positions on the ring.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the three strong electron-withdrawing groups (EWGs): a chlorine atom at C2, a nitro group at C3, and a carboxylic acid at C4. This electronic arrangement makes the ring highly susceptible to attack by nucleophiles. Functionalization can occur via two main pathways:

Nucleophilic Aromatic Substitution (SNAr): The positions most activated for SNAr are those ortho and para to the nitrogen atom (C2, C4, C6) and are further activated by EWGs. In this molecule, the C2 position is substituted with a chlorine atom, a competent leaving group. The C3-nitro group also strongly activates the C2 position for substitution. Furthermore, studies on related 2-R-3-nitropyridines have shown that the nitro group itself can act as a leaving group in reactions with certain nucleophiles, particularly sulfur nucleophiles. nih.gov Therefore, nucleophilic attack could potentially lead to the displacement of the chloride at C2 or, in some cases, the nitrite (B80452) at C3.

C-H Functionalization: For reactions involving direct functionalization of a C-H bond, the most likely sites are the remaining unsubstituted positions, C5 and C6. The C6 position is para to the strongly activating nitro group and ortho to the ring nitrogen, making it a highly electron-deficient and thus a probable site for nucleophilic or radical attack. The C5 position is meta to the ring nitrogen but is influenced by the adjacent C4-carboxylic acid and C3-nitro group.

The table below summarizes the expected regioselectivity for different types of functionalization reactions based on the electronic influences of the existing substituents.

| Reaction Type | Probable Reaction Site(s) | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | C2 (Displacement of Cl) | Activated by ring nitrogen and C3-NO₂ group. Chlorine is a good leaving group. |

| C3 (Displacement of NO₂) | The nitro group can be a leaving group in reactions with specific nucleophiles on highly electron-deficient pyridines. nih.gov | |

| Radical Functionalization (e.g., Minisci) | C6 | Position is activated (electron-deficient) by the ring nitrogen (ortho) and the C3-nitro group (para). |

| C5 | Less activated than C6, but still a potential site due to overall ring electrophilicity. |

Minisci Reactions and Radical Functionalization

The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient heterocycles via a nucleophilic radical substitution mechanism. wikipedia.org The reaction typically proceeds under acidic conditions, which protonate the pyridine nitrogen, further increasing the ring's electrophilicity and its reactivity towards nucleophilic radicals. wikipedia.org

Given the highly electron-deficient nature of this compound, it is an ideal candidate for Minisci-type functionalization. While specific studies on this exact molecule are not prevalent, the general principles of the Minisci reaction allow for predictable outcomes. The radical species, being nucleophilic, will preferentially attack the most electron-poor positions of the protonated pyridine ring, which are the C2, C4, and C6 positions. acs.org

In this specific case:

The C2 and C4 positions are already substituted. While ipso-substitution (replacement of an existing substituent) is known, it is less common than C-H functionalization. researchgate.net

The C6 position is unsubstituted and electronically activated (ortho to the ring nitrogen and para to the C3-nitro group), making it the most probable site for radical attack.

The C5 position is generally less reactive in Minisci reactions unless the C2, C4, and C6 positions are blocked or deactivated.

The regioselectivity of radical additions can be influenced by factors such as the solvent and the specific nature of the radical precursor. nih.gov For instance, more nucleophilic radicals show high selectivity for the most electron-deficient sites. nih.gov Therefore, a Minisci reaction on this compound is expected to yield predominantly the C6-functionalized product.

Impact of Substituents on Ring Reactivity (e.g., Electron-Withdrawing Groups)

The reactivity of the pyridine core is dictated by the interplay of its substituents. The chlorine atom, nitro group, and carboxylic acid are all potent electron-withdrawing groups that operate through both inductive (-I) and resonance (-M) effects.

Nitro Group (NO₂): As one of the strongest EWGs, the nitro group at the C3 position significantly deactivates the entire ring towards electrophilic attack and strongly activates it for nucleophilic attack, especially at the ortho (C2, C4) and para (C6) positions.

Chlorine Atom (Cl): Located at the C2 position, the chlorine atom withdraws electron density through its inductive effect. It also serves as a good leaving group in nucleophilic aromatic substitution reactions.

Carboxylic Acid (COOH): Situated at the C4 position, the carboxylic acid group is deactivating. Under the acidic conditions often used in radical reactions like the Minisci reaction, the ring nitrogen would be protonated, and the carboxylic acid would remain largely unionized, exerting its electron-withdrawing effect.

The cumulative effect of these three EWGs makes the pyridine ring in this compound exceptionally electron-poor. This has several consequences for its reactivity:

Enhanced Susceptibility to Nucleophiles: The ring is highly activated towards attack by a wide range of nucleophiles, leading to substitution of the chlorine or nitro groups.

High Reactivity in Radical Additions: The electron-deficient nature makes it an excellent substrate for nucleophilic radical reactions like the Minisci reaction, enabling direct C-H functionalization. wikipedia.org

Inertness to Electrophilic Substitution: The ring is strongly deactivated towards electrophilic aromatic substitution, which typically requires electron-rich aromatic systems.

A practical example illustrating the reactivity of a related precursor is the synthesis of this compound itself, which can be prepared by the oxidation of the methyl group of 2-chloro-4-methyl-3-nitropyridine (B135334). echemi.com This reaction proceeds without disrupting the substituted pyridine core, highlighting the stability of the ring system even under strong oxidizing conditions.

The table below details the properties of the electron-withdrawing substituents and their impact on the reactivity of the pyridine ring.

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

| Chloro | C2 | Strong -I | Inductively withdraws electron density; acts as a leaving group in SNAr. |

| Nitro | C3 | Strong -I, Strong -M | Strongly withdraws electron density; activates the ring for nucleophilic/radical attack, especially at C2, C4, C6. Can act as a leaving group. nih.gov |

| Carboxylic Acid | C4 | Strong -I, Strong -M | Withdraws electron density; contributes to the overall electrophilicity of the ring. |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For substituted pyridines like 2-Chloro-3-nitropyridine-4-carboxylic acid, ¹H and ¹³C NMR are fundamental, while advanced techniques offer deeper structural insights.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the pyridine (B92270) ring contains two protons.

A reported ¹H NMR spectrum for 2-chloro-3-nitroisonicotinic acid (an alternative name for the target compound) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows two distinct signals for the pyridine ring protons. echemi.com These appear as doublets at approximately 8.83 ppm and 8.03 ppm, each with a coupling constant (J) of 5 Hz. echemi.com The downfield chemical shifts are characteristic of protons attached to an electron-deficient pyridine ring, further influenced by the electron-withdrawing nitro and chloro substituents. The observed coupling constant of 5 Hz is typical for ortho-coupling between protons on a pyridine ring. The acidic proton of the carboxylic acid group is also expected to be present, typically as a broad singlet at a very downfield chemical shift (often above 10-12 ppm), though its observation can be dependent on solvent and concentration. pressbooks.publibretexts.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| H-5 | 8.83 | Doublet (d) | 5 | DMSO-d₆ |

| H-6 | 8.03 | Doublet (d) | 5 | DMSO-d₆ |

| COOH | >12 (typical) | Broad Singlet | - | DMSO-d₆ |

Table 1: ¹H NMR Spectroscopic Data for this compound. echemi.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their electronic environment.

For this compound, the ¹³C NMR spectrum would be expected to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carboxylic acid carbon. The carboxyl carbon is typically found in the range of 165-185 ppm. pressbooks.pub The carbons of the pyridine ring are influenced by the attached substituents. The carbon atom bonded to the chlorine (C-2), the nitro group (C-3), and the carboxylic acid (C-4) would have their chemical shifts significantly affected. The remaining pyridine carbons (C-5 and C-6) would also exhibit shifts characteristic of a substituted pyridine system. Generally, carbons in pyridine rings appear in the region of 120-150 ppm. researchgate.net

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 185 |

| C-2 (C-Cl) | Variable, influenced by both N and Cl |

| C-3 (C-NO₂) | Variable, influenced by N and NO₂ |

| C-4 (C-COOH) | Variable, influenced by N and COOH |

| C-5 | ~120 - 150 |

| C-6 | ~120 - 150 |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound.

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, advanced 2D NMR techniques are employed. ipb.pt These experiments reveal correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. ipb.pt

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, confirming the ortho-relationship between H-5 and H-6.

These advanced methods, used in combination, provide a comprehensive and definitive structural proof of this compound. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

Electrospray ionization is a soft ionization technique well-suited for polar molecules like carboxylic acids. nih.gov In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a charged capillary, generating gas-phase ions. For carboxylic acids, analysis is typically performed in negative ion mode, where the molecule loses a proton (deprotonates) to form a [M-H]⁻ ion. nih.gov

For this compound (molecular weight 202.55 g/mol ), ESI-MS analysis in negative mode would be expected to show a prominent signal at an m/z of approximately 201. echemi.comchemicalbook.com This corresponds to the deprotonated molecule [C₆H₂ClN₂O₄]⁻. This technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. echemi.comnih.gov

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of a compound's elemental formula. By measuring the exact mass to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the calculated monoisotopic mass is 201.9781343 Da. echemi.com HRMS analysis would aim to detect this exact mass for the [M-H]⁻ ion, which would be 201.97086 Da. Observing a mass that matches this value to within a few parts per million (ppm) provides strong evidence for the chemical formula C₆H₃ClN₂O₄, confirming the identity of the compound. researchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. By analyzing the frequencies of absorbed or scattered light, these methods allow for the identification of functional groups and can provide insights into molecular structure and bonding.

Vibrational Analysis of Functional Groups

A vibrational analysis of this compound would focus on identifying the characteristic stretching and bending modes of its constituent functional groups. The expected vibrational frequencies are influenced by the electronic effects of the substituents on the pyridine ring—namely the chloro, nitro, and carboxylic acid groups.

Key vibrational modes that would be analyzed include:

Carboxylic Acid Group (-COOH):

O-H Stretch: A very broad and intense absorption band is typically observed in the IR spectrum, usually in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band is expected between 1725-1680 cm⁻¹ for the carbonyl group in a dimerized carboxylic acid. Its exact position would be sensitive to electronic effects and hydrogen bonding.

C-O Stretch and O-H Bend: These modes are coupled and give rise to bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, as well as an out-of-plane O-H bend around 920 cm⁻¹.

Nitro Group (-NO₂):

Asymmetric Stretch: A strong absorption is anticipated in the 1560-1520 cm⁻¹ region.

Symmetric Stretch: A medium to strong band is expected around 1355-1345 cm⁻¹. The electron-withdrawing nature of the adjacent chloro and carboxylic acid groups would influence the precise frequencies.

Pyridine Ring: The ring stretching vibrations (νC=C, νC=N) typically appear in the 1600-1430 cm⁻¹ region. The substitution pattern affects the intensity and position of these bands.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a band in the 800-600 cm⁻¹ region.

A hypothetical data table for the primary functional group vibrations is presented below based on typical frequency ranges for these groups in similar chemical environments.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 3300 - 2500 (broad) |

| C=O stretch (dimer) | 1725 - 1680 | |

| C-O stretch / O-H bend | 1300 - 1200 | |

| Nitro Group | Asymmetric NO₂ stretch | 1560 - 1520 |

| Symmetric NO₂ stretch | 1355 - 1345 | |

| Pyridine Ring | Ring C=C, C=N stretches | 1600 - 1430 |

| Carbon-Halogen | C-Cl stretch | 800 - 600 |

Conformational Studies via Spectroscopic Methods

Spectroscopic methods, particularly IR and Raman, can be used to study the conformational isomers of a molecule. For this compound, the main conformational freedom involves the orientation of the carboxylic acid and nitro groups relative to the pyridine ring.

In the solid state, carboxylic acids typically exist as centrosymmetric hydrogen-bonded dimers. This intermolecular hydrogen bonding significantly affects the vibrational frequencies, most notably causing the broad O-H stretching band and a shift in the C=O stretching frequency compared to the monomeric form. In solution, the equilibrium between monomer and dimer can be studied by observing changes in these characteristic bands as a function of concentration or solvent polarity. The orientation of the nitro group, which can be twisted out of the plane of the pyridine ring, could also be investigated, as different rotational conformers (rotamers) may exhibit slightly different vibrational frequencies.

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Solid-State Structural Determination of Pyridine Derivatives

A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information. This technique would allow for the unambiguous determination of:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C=O, C-Cl, N-O) and angles within the molecule.

Molecular Conformation: The exact dihedral angles defining the orientation of the carboxylic acid and nitro group substituents relative to the pyridine ring. This would confirm the planarity of the pyridine ring and quantify any twisting of the functional groups.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. It would definitively show the hydrogen bonding interactions, particularly the formation of the expected carboxylic acid dimers (O-H···O) and potentially other weaker interactions involving the nitro group or the pyridine nitrogen.

For related nitropyridine derivatives, crystal structure analyses have confirmed the planarity of the pyridine ring and have detailed the intermolecular forces, such as hydrogen bonds and π-π stacking, that govern the crystal packing.

Computational Chemistry and Quantum Mechanical Studies

Computational methods, especially Density Functional Theory (DFT), are invaluable tools for complementing experimental data and providing deeper insight into molecular properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

DFT calculations would be employed to model the properties of this compound. A common approach involves using a functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).

These calculations can provide:

Optimized Geometry: A theoretical prediction of the lowest-energy molecular structure, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available.

Vibrational Frequencies: Calculation of the complete set of vibrational modes. These theoretical frequencies are typically scaled by an empirical factor to improve agreement with experimental IR and Raman spectra. This allows for a more confident assignment of the observed spectral bands to specific atomic motions (Potential Energy Distribution, PED analysis).

Electronic Structure: DFT provides information about the electronic properties of the molecule, such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are key to understanding the molecule's reactivity and intermolecular interactions.

Molecular Modeling and Prediction of Reactivity

Molecular modeling has emerged as a powerful tool in computational chemistry for predicting the chemical behavior of molecules. For this compound, molecular modeling techniques, particularly those based on Density Functional Theory (DFT), are employed to elucidate its electronic structure and forecast its reactivity. These computational approaches allow for the analysis of how the substituent groups—the chloro, nitro, and carboxylic acid moieties—influence the electron distribution across the pyridine ring and, consequently, its chemical properties.

Computational models can generate electron density maps and calculate electrostatic potentials, which visualize the electron-rich and electron-poor regions of the molecule. These models are instrumental in identifying the likely sites for electrophilic and nucleophilic attack. For instance, in substituted pyridines, the regioselectivity of reactions is heavily dependent on the electronic nature and position of the substituents. nih.gov By calculating the energies of various possible transition states, molecular modeling can predict the most favorable reaction pathways and the resulting products. This predictive capability is vital for designing synthetic routes and understanding reaction mechanisms without the need for extensive empirical experimentation. acs.orgrsc.orgchemrxiv.org

Fukui Function and Global Softness Analysis

To provide a more quantitative prediction of reactivity, conceptual DFT methods are utilized, including Fukui function analysis and the calculation of global reactivity descriptors like global softness. These tools are derived from how the electron density of a system changes with a change in the number of electrons. wikipedia.org

The Fukui function, f(r) , is a local reactivity descriptor that identifies the most reactive sites within a molecule. wikipedia.orgkomorowski.edu.pl It is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. nih.govacs.org In practice, it is often calculated using a finite difference approximation, considering the electron densities of the molecule in its neutral (N), anionic (N+1), and cationic (N-1) states.

Three main types of Fukui functions are used to predict different kinds of attacks:

f+(r) for nucleophilic attack (attack by an electron donor), which corresponds to the addition of an electron.

f-(r) for electrophilic attack (attack by an electron acceptor), which corresponds to the removal of an electron.

f0(r) for radical attack.

By condensing the values of the Fukui function onto individual atomic sites within the molecule, one can rank the atoms by their susceptibility to a specific type of chemical attack. researchgate.netmdpi.com A higher value of the condensed Fukui function at a particular atom indicates a greater reactivity at that site. For this compound, this analysis would pinpoint which of the carbon or nitrogen atoms on the pyridine ring is the most likely target for a nucleophile or an electrophile.

The following table presents hypothetical condensed Fukui function values for this compound to illustrate how the data would be interpreted.

Table 1: Hypothetical Condensed Fukui Function Analysis for this compound This table contains illustrative data for educational purposes.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

|---|---|---|---|

| N1 (Pyridine) | 0.085 | 0.150 | 0.118 |

| C2 | 0.210 | 0.050 | 0.130 |

| C3 | 0.110 | 0.090 | 0.100 |

| C4 | 0.150 | 0.075 | 0.113 |

| C5 | 0.095 | 0.180 | 0.138 |

| C6 | 0.180 | 0.110 | 0.145 |

| Cl (on C2) | 0.040 | 0.030 | 0.035 |

| N (Nitro) | 0.060 | 0.195 | 0.128 |

| O (Nitro) | 0.035 | 0.060 | 0.048 |

| C (Carboxyl) | 0.025 | 0.040 | 0.033 |

| O (Carboxyl) | 0.005 | 0.015 | 0.010 |

| O-H (Carboxyl) | 0.005 | 0.005 | 0.005 |

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system. It is related to electronegativity.

Global Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule is generally less reactive.

Global Softness (S) : The reciprocal of global hardness (S = 1/η). A softer molecule is more polarizable and generally more reactive. nih.govacs.org

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

The following equations are commonly used: μ ≈ (EHOMO + ELUMO) / 2 η ≈ (ELUMO - EHOMO)

These global parameters for this compound would offer a general assessment of its chemical stability and reactivity profile, complementing the site-specific information provided by the Fukui functions.

Table 2: Hypothetical Global Reactivity Descriptors for this compound This table contains illustrative data for educational purposes.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.5 |

| ELUMO | -3.2 |

| Energy Gap (η x 2) | 4.3 |

| Chemical Potential (μ) | -5.35 |

| Global Hardness (η) | 2.15 |

| Global Softness (S) | 0.465 |

| Electrophilicity Index (ω) | 6.68 |

Applications and Potential Research Areas

Intermediate in Organic Synthesis

As a multi-functionalized molecule, 2-Chloro-3-nitropyridine-4-carboxylic acid is a significant intermediate in organic synthesis. The presence of different reactive sites—the carboxylic acid, the nitro group, and the chloro substituent—allows for a variety of chemical transformations. This enables chemists to build upon its core structure to create more elaborate molecules with desired properties.

The structure of this compound makes it an ideal building block for the synthesis of complex heterocyclic systems. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The pyridine (B92270) ring of this compound can be used as a scaffold to construct fused heterocyclic systems. For instance, related diaminopyridines, which can be derived from chloro-nitropyridines, are used to synthesize pyrido[3,4-b]pyrazines. clockss.org These complex structures are of interest for developing new pharmacologically active molecules. clockss.org The reactivity of the chloro and nitro groups allows for cyclization reactions, leading to the formation of new rings fused to the initial pyridine structure. Research on related compounds, such as thieno[2,3-b]pyridines, highlights the utility of substituted pyridines in creating diverse and complex heterocyclic frameworks with potential biological activities. nih.gov

Precursor for Biologically Active Molecules

The potential of this compound as a precursor for biologically active molecules is a key area of its application. Its derivatives are explored in both the pharmaceutical and agrochemical industries for the development of new products.

In the pharmaceutical sector, nitropyridine derivatives are important intermediates for the synthesis of various therapeutic agents. google.com While specific drugs derived directly from this compound are not widely documented in publicly available literature, the general class of nitropyridines is used in the creation of compounds targeting a range of diseases. For example, derivatives of nitropyridines have been investigated for their potential in treating hypertension and myocardial ischemia. google.com The synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide has been shown to produce compounds with noticeable effects on the central nervous system in preliminary pharmacological screenings. nih.gov This suggests that the core structure of pyridine carboxylic acids is a promising starting point for the development of new CNS-active agents. nih.gov

The agrochemical industry also utilizes pyridine derivatives for the development of new pesticides, herbicides, and fungicides. Carboxylic acid herbicides represent a significant class of agrochemicals. arkat-usa.org While specific commercial agrochemicals derived from this compound are not prominently reported, the general class of pyridine carboxylic acids is relevant to this field. The development of salts of carboxylic acid herbicides is an active area of research to improve formulation and application characteristics. arkat-usa.org

Material Science Applications

In the field of material science, pyridine carboxylic acids are widely utilized as organic linkers in the construction of metal-organic frameworks (MOFs). These materials possess porous structures with high surface areas, making them suitable for applications in gas storage, separation, and catalysis. While there is no specific literature detailing the use of this compound in the synthesis of MOFs, its structural characteristics—a rigid pyridine core with coordinating carboxylic acid and potentially reactive chloro and nitro groups—make it a candidate for creating novel frameworks with unique properties.

The principles of crystal engineering, which involve the design and synthesis of crystalline solids with desired properties, often employ molecules with specific functional groups capable of forming predictable intermolecular interactions. The carboxylic acid and pyridine nitrogen of this compound are ideal for forming robust hydrogen bonds, which are fundamental in the self-assembly of supramolecular structures. Research on the crystal structure of the related compound, 2-chloro-3-nitropyridine (B167233), reveals insights into the intermolecular interactions that can guide the design of new materials. nih.govresearchgate.net

Advanced Research Topics and Emerging Trends

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In pyridine (B92270) synthesis, this involves adopting environmentally benign solvents, minimizing waste, and utilizing energy-efficient techniques like microwave irradiation. nih.govacs.orgresearchgate.net

The shift towards sustainable practices has propelled the use of green solvents and reaction conditions in the synthesis of pyridine derivatives. Traditional methods often rely on volatile organic compounds that pose environmental and health risks. In contrast, modern approaches prioritize the use of water, ethanol (B145695), or even solvent-free conditions. researchgate.netnih.gov

Microwave-assisted synthesis has emerged as a significant green chemistry tool, offering advantages such as dramatically reduced reaction times (from hours to minutes), higher yields, and purer products with minimal processing. nih.govacs.org For example, a one-pot, four-component reaction to produce novel pyridine derivatives has been successfully performed using ethanol as a solvent under microwave irradiation, achieving yields between 82% and 94% in just 2–7 minutes. acs.org Another eco-friendly method involves the reaction of 2-pyridone with a glucose derivative under solvent-free microwave conditions, using silica (B1680970) gel as an efficient and environmentally friendly promoter. nih.gov

Furthermore, specific green methods are being developed for precursors to complex pyridines. A patented method for synthesizing 2-chloronicotinic acid, a related structure, employs ozone as an oxidant with an acetate (B1210297) catalyst. This process is noted for its simple and available raw materials, low cost, and reduced pollution, aligning with the principles of green chemistry. google.com

Below is a comparison of conventional heating versus microwave-assisted synthesis for a multicomponent pyridine synthesis.

| Method | Reaction Time | Yield | Environmental Impact |

| Conventional Heating | Several hours | Lower | Higher energy consumption |

| Microwave Irradiation | 2–7 minutes | 82%–94% acs.org | Lower energy consumption, faster process |

Catalytic Methodologies

Catalysis is fundamental to modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. In the context of pyridine chemistry, transition metal catalysis and organocatalysis have opened new avenues for direct C-H functionalization, providing powerful alternatives to traditional multi-step synthetic routes. thieme-connect.comresearchgate.net

The direct functionalization of pyridine's C-H bonds using transition metal catalysts is a highly sought-after strategy for creating substituted pyridines. nih.gov This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical. Catalysts based on rhodium, iridium, palladium, nickel, and gold have been employed for various transformations, including alkylation, arylation, and acylation. thieme-connect.comresearchgate.netthieme-connect.com

Historically, such reactions have shown a preference for functionalizing the C2-position of the pyridine ring. thieme-connect.com However, recent advancements have enabled selective functionalization at the C3- and C4-positions, significantly expanding the synthetic utility of these methods. thieme-connect.comresearchgate.net

Iridium Catalysis: An iridium-based catalyst promoted by triethylsilane has been shown to selectively activate the meta-C–H bond of pyridine, allowing for its addition to aldehydes. This reaction is notable for its unusual meta-selectivity, a significant challenge in pyridine chemistry. researchgate.netnih.gov

Nickel Catalysis: A cooperative catalysis system using nickel and a Lewis acid with an N-heterocyclic carbene ligand has achieved the direct C-4-selective addition of pyridine across alkenes and alkynes for the first time. researchgate.net

Palladium Catalysis: Palladium catalysts have been used for the oxidative cross-coupling of pyridine N-oxides with other heterocycles, such as indoles, via a twofold C-H bond activation. researchgate.net

These catalytic methods allow for the rapid construction of diverse and complex pyridine-based molecules that are central to pharmaceuticals and functional materials. researchgate.netresearchgate.net

| Catalyst System | Transformation | Selectivity | Reference |

| Iridium/Triethylsilane | C-H addition to aldehydes | meta- (C3) | researchgate.netnih.gov |

| Nickel/Lewis Acid/NHC | Addition across alkenes | C4- | researchgate.net |

| Rhodium-based | Arylation of 2-substituted pyridines | C6- | thieme-connect.com |

| Palladium(II)/Ag₂CO₃ | Oxidative coupling with indoles | C2- | researchgate.net |

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool in synthesis due to the low cost, low toxicity, and ready availability of the catalysts. nih.gov In pyridine chemistry, organocatalysts have been used effectively in derivatization reactions, often by activating the pyridine ring as a pyridinium (B92312) salt. nih.gov

One notable example is the use of pyridine itself as an organocatalyst in the reductive ozonolysis of alkenes. In this process, pyridine facilitates the direct generation of ketones or aldehydes from alkenes treated with ozone, avoiding the formation of peroxide intermediates that require a separate decomposition step. nih.gov Another application involves using pyridine as a basic solvent and catalyst in silylation reactions, where it acts as an acid scavenger to drive the reaction forward. researchgate.net

A significant recent development is the use of dithiophosphoric acid in the photochemical functionalization of pyridines. nih.govresearchgate.net This organocatalyst performs three distinct roles: it acts as a Brønsted acid to protonate the pyridine, serves as a single electron transfer (SET) reductant, and functions as a hydrogen atom transfer (HAT) agent. nih.govresearchgate.net This multi-catalytic capability enables novel reaction pathways for pyridine functionalization. nih.gov

Photochemistry and Electrochemistry in Pyridine Synthesis

Harnessing light or electrical energy to drive chemical reactions offers unique advantages, including mild reaction conditions and novel reactivity. These emerging fields are providing new strategies for the functionalization of pyridines.

Photochemical methods allow for the activation of molecules in ways that are often not achievable through thermal means. In pyridine chemistry, a key strategy involves the photochemical generation of radical intermediates. acs.org

A novel method for the functionalization of pyridines utilizes the formation of pyridinyl radicals. nih.gov In a process that diverges from classic Minisci-type reactions, a pyridinium ion is generated under acidic conditions and then undergoes a single-electron transfer (SET) reduction to form a neutral pyridinyl radical. acs.orgnih.gov This highly reactive intermediate can then couple with other radicals, such as allylic radicals, with high regioselectivity, often favoring the C4 position. acs.orgnih.gov This reaction can be driven by an organocatalyst, such as a dithiophosphoric acid, which absorbs light and initiates the electron transfer process. nih.govresearchgate.net

Another photochemical approach uses pyridine N-oxides as hydrogen atom transfer (HAT) reagents for the C-H functionalization of other electron-deficient heteroarenes. rsc.org The formation of an electron donor-acceptor (EDA) complex between the substrate and the N-oxide can preclude the need for an external photocatalyst, allowing for efficient alkylation using precursors like alkanes, ethers, and amides. rsc.org

The table below outlines a proposed mechanism for photochemical organocatalytic functionalization.

| Step | Description | Intermediate |

| 1. Protonation | Pyridine is protonated by an acid catalyst (e.g., dithiophosphoric acid). | Pyridinium Ion (I) |

| 2. Reduction | The pyridinium ion undergoes single-electron transfer (SET) reduction. | Pyridinyl Radical (II) |

| 3. Radical Coupling | The pyridinyl radical couples with another radical (e.g., allylic radical). | Functionalized Dihydropyridine |

| 4. Oxidation | The intermediate is oxidized to the final functionalized pyridine product. | Aromatic Pyridine Product |

Exploration of Novel Reaction Mechanisms

The reactivity of 2-Chloro-3-nitropyridine-4-carboxylic acid is dictated by the electronic interplay of its substituents on the pyridine ring. The electron-withdrawing nature of the nitro group, the chloro substituent, and the carboxylic acid group significantly influences the susceptibility of the pyridine core to various chemical transformations. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on closely related 2-chloro-3-nitropyridine (B167233) derivatives.

Research into the nucleophilic aromatic substitution (SNAr) reactions of 2-chloro-3-nitropyridines has shown that the chlorine atom at the C2 position is highly susceptible to displacement by a variety of nucleophiles. nih.gov The presence of the strongly deactivating nitro group at the C3 position further activates the C2 and C6 positions towards nucleophilic attack. In the context of this compound, the carboxylic acid at C4 adds another layer of electronic influence.

Recent studies on other 3-nitropyridine (B142982) systems have revealed the potential for the nitro group itself to act as a leaving group in SNAr reactions, particularly with sulfur-based nucleophiles. nih.gov This presents an intriguing avenue for the exploration of novel reaction pathways for this compound, potentially allowing for selective functionalization at the C3 position. The regioselectivity of such reactions would be a key area of investigation, governed by the nature of the nucleophile and the reaction conditions.

Furthermore, the simultaneous presence of a chloro, nitro, and carboxylic acid group allows for a diverse range of transformations beyond simple substitution. For instance, the reduction of the nitro group to an amino group would dramatically alter the electronic properties of the ring, opening up possibilities for subsequent reactions such as diazotization followed by substitution, or cyclization reactions involving the adjacent carboxylic acid. The investigation into these sequential and one-pot multi-component reactions represents a significant trend in synthetic chemistry.

Structure-Activity Relationship Studies (SAR) (Implied for biological applications)

While specific structure-activity relationship (SAR) studies for this compound are not yet prevalent in the scientific literature, its structural motifs are present in many compounds of medicinal interest, allowing for implied SAR considerations. The field of drug discovery heavily relies on understanding how the modification of a chemical structure impacts its biological activity. nih.govnih.gov

The pyridine carboxylic acid scaffold, in general, is a well-established pharmacophore found in a multitude of approved drugs. nih.gov The carboxylic acid group, with a typical pKa in the range of 4-5, is often crucial for interacting with biological targets through hydrogen bonding or ionic interactions. nih.gov In the context of this compound, this group is a primary anchor point for potential biological activity.

The exploration of bioisosteric replacements for the carboxylic acid moiety is a common strategy in medicinal chemistry to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability, which in turn can affect a compound's pharmacokinetic and pharmacodynamic profile. nih.govcambridgemedchemconsulting.comdrughunter.comchem-space.com Common bioisosteres for a carboxylic acid include tetrazoles, acyl sulfonamides, and hydroxamic acids. The synthesis of analogs of this compound where the carboxylic acid is replaced by these groups would be a logical step in an SAR campaign.